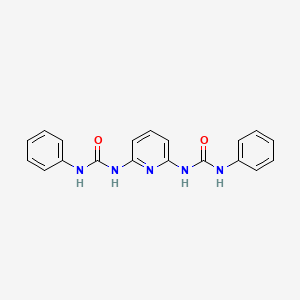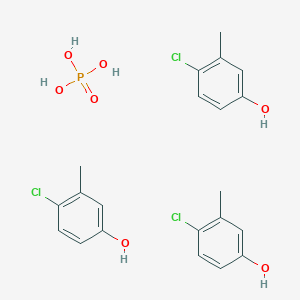![molecular formula C9H14AsN B14358767 2-[Methyl(phenyl)arsanyl]ethan-1-amine CAS No. 90971-53-2](/img/structure/B14358767.png)
2-[Methyl(phenyl)arsanyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(phenyl)arsanyl]ethan-1-amine is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a methyl group, a phenyl group, and an ethan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)arsanyl]ethan-1-amine typically involves the reaction of phenylarsine oxide with methyl iodide, followed by the addition of ethylenediamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the arsenic compound. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include rigorous purification steps, such as recrystallization or column chromatography, to ensure the purity of the final product. Safety measures are crucial due to the toxicity of arsenic compounds, and appropriate handling and disposal protocols must be followed.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(phenyl)arsanyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or thiols (R-SH) can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic(V) derivatives, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
2-[Methyl(phenyl)arsanyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its use in developing drugs for treating diseases, particularly those involving arsenic-sensitive pathways.
Industry: It is used in the production of specialty chemicals and materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[Methyl(phenyl)arsanyl]ethan-1-amine involves its interaction with cellular components, particularly proteins and enzymes containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in cysteine residues, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications in targeting specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylarsine oxide: A related compound with similar reactivity but lacking the methyl and amine groups.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood, with different biological properties.
Arsenic trioxide: A well-known arsenic compound used in medicine, particularly for treating acute promyelocytic leukemia.
Uniqueness
2-[Methyl(phenyl)arsanyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with biological molecules makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
90971-53-2 |
|---|---|
Fórmula molecular |
C9H14AsN |
Peso molecular |
211.14 g/mol |
Nombre IUPAC |
2-[methyl(phenyl)arsanyl]ethanamine |
InChI |
InChI=1S/C9H14AsN/c1-10(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3 |
Clave InChI |
HUUNFPYGWHIHRI-UHFFFAOYSA-N |
SMILES canónico |
C[As](CCN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


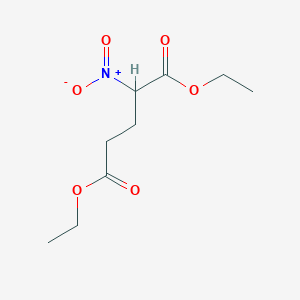
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
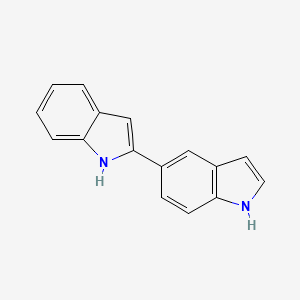
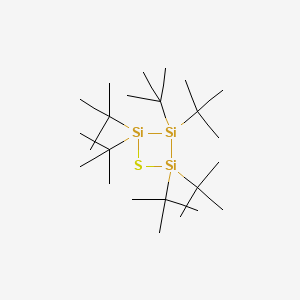
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
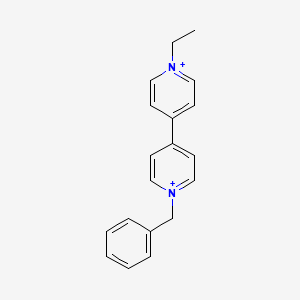
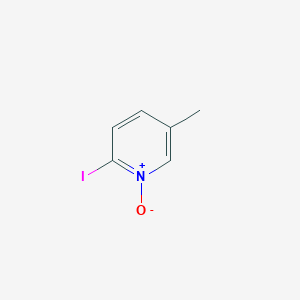
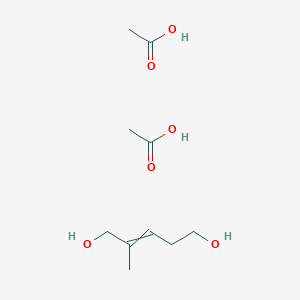
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
